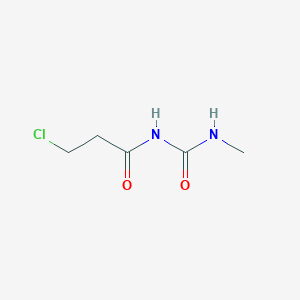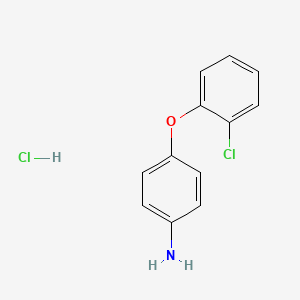
4-(2-Chlorophenoxy)aniline hydrochloride
Descripción general
Descripción
“4-(2-Chlorophenoxy)aniline hydrochloride” is an organic compound with the CAS Number: 81574-47-2 . It has a molecular weight of 256.13 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 256.13 .
Aplicaciones Científicas De Investigación
Chemical Reactions and Transformations
- 2-Chloro-4-(methylthio)butanoic acid, a related compound, is a mutagen and suspected gastric carcinogen. It forms reactive intermediates, which may include 1-methyl-2-thietaniumcarboxylic acid, a result of internal displacement of chloride by neighboring-group participation of sulfide sulfur (Jolivette, Kende, & Anders, 1998).
Nephrotoxicity Studies
- Aniline and its monochlorophenyl derivatives exhibit nephrotoxic potential, with chlorine substitution on the phenyl ring of aniline enhancing this potential (Rankin et al., 1986).
Environmental Science and Detoxification
- Chlorinated phenols and anilines, including 4-(2-Chlorophenoxy)aniline hydrochloride, are transformed in soil through oxidative coupling reactions. These reactions are influenced by humic constituents such as syringaldehyde or catechol, which are subject to oxidative coupling (Park, Dec, Kim, & Bollag, 1999).
Electrochemical Applications
- Electrochemical studies have been conducted on solutions containing aniline or chlorophenol, providing insights into the mineralization and degradation processes of these compounds (Sauleda & Brillas, 2001).
Material Science
- Synthesis of polyurethane cationomers with anil groups, including this compound, has been explored. These compounds show potential for use in creating polymeric films with fluorescent properties (Buruianǎ et al., 2005).
Carcinogenic Degradation
- The biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into chloro-hydroxyaniline compounds, which could include this compound, suggests pathways for the degradation of certain carcinogens (Kolar & Schlesiger, 1975).
Safety and Hazards
The safety information for “4-(2-Chlorophenoxy)aniline hydrochloride” indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled or swallowed . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNZRHEMISKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


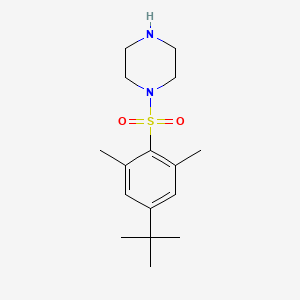
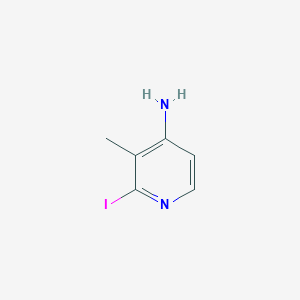

![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
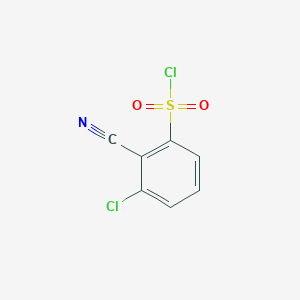
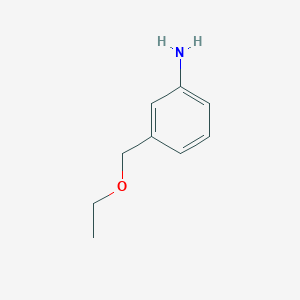
![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)
![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)

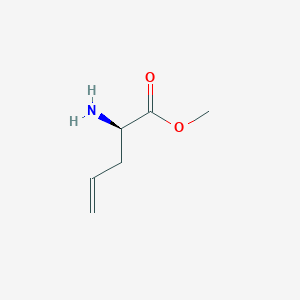
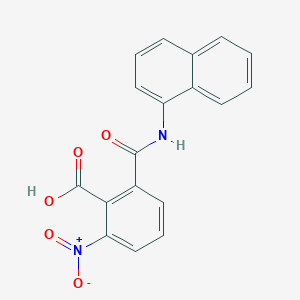

![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
